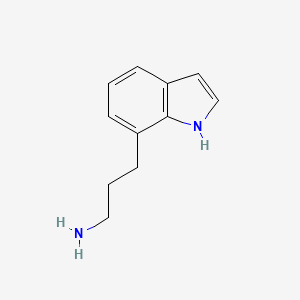
3-Amino-1-(1H-pyrrol-2-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(1H-pyrrol-2-yl)propan-1-one is a chemical compound with the molecular formula C7H10N2O It is a derivative of pyrrole, a five-membered heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1H-pyrrol-2-yl)propan-1-one typically involves the reaction of pyrrole with appropriate reagents to introduce the amino and carbonyl groups
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-(1H-pyrrol-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(1H-pyrrol-2-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(1H-pyrrol-2-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1H-Pyrrol-1-yl)-1-propanamine
- 2-(1H-Pyrrol-1-yl)ethanamine
- 1H-Pyrrole-1-propionic acid
Uniqueness
3-Amino-1-(1H-pyrrol-2-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a carbonyl group on the pyrrole ring makes it a versatile intermediate for various synthetic applications.
Eigenschaften
Molekularformel |
C7H10N2O |
|---|---|
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
3-amino-1-(1H-pyrrol-2-yl)propan-1-one |
InChI |
InChI=1S/C7H10N2O/c8-4-3-7(10)6-2-1-5-9-6/h1-2,5,9H,3-4,8H2 |
InChI-Schlüssel |
LURSESOECZRVHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=C1)C(=O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Fluoro-1,3,4,5-tetrahydropyrano[4,3-b]indole](/img/structure/B13166325.png)





![2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetic acid](/img/structure/B13166365.png)
![7-[(Methylamino)methyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B13166366.png)

![1-(8-Azaspiro[4.5]decan-8-yl)-2-chloropropan-1-one](/img/structure/B13166376.png)
![Methyl 2,5,7-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13166386.png)
